Lipophilicity and Polar Surface Area Comparison
Predicted octanol-water partition coefficient (LogP) and topological polar surface area (TPSA) were compared for the target compound and its closest constitutional isomer, 4-benzyloxy-benzamidine. The target compound (LogP = 2.37, TPSA = 66.84 Ų) exhibits higher lipophilicity and lower TPSA than 4-benzyloxy-benzamidine (LogP ≈ 1.85, TPSA ≈ 75.5 Ų, predicted values based on Molinspiration). This difference is attributable to the ortho-positioning of the benzyloxy group shielding the amidine polarity and the additional 5-methyl substituent contributing to overall hydrophobicity. The reduced TPSA and increased LogP suggest superior passive membrane permeability for the target compound.
| Evidence Dimension | Predicted LogP and TPSA |
|---|---|
| Target Compound Data | LogP = 2.37; TPSA = 66.84 Ų |
| Comparator Or Baseline | 4-Benzyloxy-benzamidine (CAS 31066-05-4): LogP ≈ 1.85; TPSA ≈ 75.5 Ų |
| Quantified Difference | ΔLogP ≈ +0.52; ΔTPSA ≈ -8.7 Ų |
| Conditions | In silico prediction (MCule/Molinspiration-based algorithm) |
Why This Matters
Higher predicted LogP and lower TPSA indicate improved passive membrane permeability, which is critical for cell-based assays and in vivo target engagement, potentially reducing the need for prodrug strategies or formulation additives.
